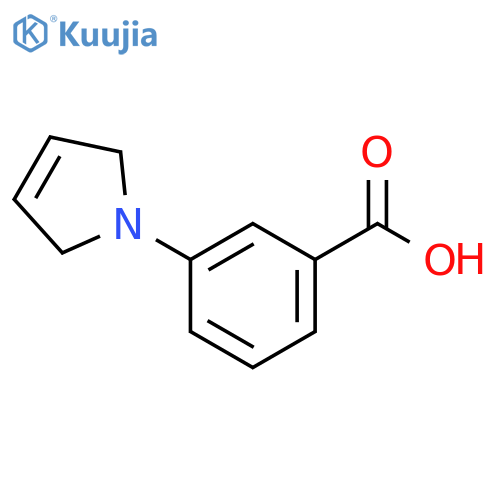

Cas no 1334006-94-8 (3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid)

1334006-94-8 structure

商品名:3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

CAS番号:1334006-94-8

MF:C11H11NO2

メガワット:189.210542917252

MDL:MFCD19982432

CID:4588913

PubChem ID:53621907

3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

-

- MDL: MFCD19982432

- インチ: 1S/C11H11NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-5,8H,6-7H2,(H,13,14)

- InChIKey: MGUZZPNZESYTHT-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC=CC(N2CC=CC2)=C1

3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-82724-10.0g |

3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |

1334006-94-8 | 95.0% | 10.0g |

$1564.0 | 2025-02-20 | |

| TRC | B426933-50mg |

3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |

1334006-94-8 | 50mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-82724-5.0g |

3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |

1334006-94-8 | 95.0% | 5.0g |

$1054.0 | 2025-02-20 | |

| Aaron | AR01AKU8-250mg |

3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |

1334006-94-8 | 95% | 250mg |

$274.00 | 2025-02-09 | |

| Aaron | AR01AKU8-500mg |

3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |

1334006-94-8 | 95% | 500mg |

$417.00 | 2025-02-09 | |

| A2B Chem LLC | AV72084-50mg |

3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |

1334006-94-8 | 95% | 50mg |

$125.00 | 2024-04-20 | |

| A2B Chem LLC | AV72084-100mg |

3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |

1334006-94-8 | 95% | 100mg |

$169.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333132-500mg |

3-(2,5-Dihydro-1h-pyrrol-1-yl)benzoic acid |

1334006-94-8 | 95% | 500mg |

¥2665.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333132-1g |

3-(2,5-Dihydro-1h-pyrrol-1-yl)benzoic acid |

1334006-94-8 | 95% | 1g |

¥3868.00 | 2024-08-09 | |

| Enamine | EN300-82724-2.5g |

3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |

1334006-94-8 | 95.0% | 2.5g |

$713.0 | 2025-02-20 |

3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

1334006-94-8 (3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid) 関連製品

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬